(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one 3',4'-dihydroxyaurone is a hydroxyaurone that is aurone which is substituted by hydroxy groups at the 3' and 4' positions; major species at pH 7.3. It shows inhibitory activity against several isoforms of the histone deacetylase complex (HDAC). It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxyaurone and a member of catechols. It is functionally related to a 2',3,4-trihydroxy-trans-chalcone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC5449450
InChI: InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
SMILES: C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one

CAS No.:

Cat. No.: VC5449450

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one -

Specification

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
Standard InChI Key HCBULGQMULJTCM-ZSOIEALJSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2
SMILES C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

SKI-V is formally identified by the IUPAC name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one. Its molecular weight is 254.24 g/mol, with a exact mass of 254.057908 Da . The compound’s SMILES notation, C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2\text{C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2}, and InChIKey, HCBULGQMULJTCM-ZSOIEALJSA-N\text{HCBULGQMULJTCM-ZSOIEALJSA-N}, provide precise descriptors of its stereochemistry . Notably, the Z-configuration of the exocyclic double bond is critical for its biological activity, as it influences molecular recognition by target enzymes.

Table 1: Key Molecular Descriptors of SKI-V

PropertyValueSource
Molecular FormulaC15H10O4\text{C}_{15}\text{H}_{10}\text{O}_{4}
Molecular Weight254.24 g/mol
IUPAC Name(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2\text{C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2}
InChIKeyHCBULGQMULJTCM-ZSOIEALJSA-N

Structural Analysis

The compound features a benzofuran-3-one core fused to a 3,4-dihydroxyphenyl group via a methylidene bridge. X-ray crystallography and computational modeling confirm that the Z-configuration positions the 3,4-dihydroxyphenyl moiety coplanar with the benzofuran ring, facilitating π-π stacking interactions with enzymatic pockets . This planar arrangement is conserved in related inhibitors, underscoring its role in target binding.

Biological Activities and Mechanisms

Histone Deacetylase (HDAC) Inhibition

SKI-V exhibits potent inhibition of Class I and II HDACs, enzymes responsible for removing acetyl groups from histone proteins, thereby compacting chromatin and repressing gene transcription. By inhibiting HDACs, SKI-V promotes histone acetylation, restoring expression of tumor suppressor genes in cancer cells. Comparative studies suggest its IC50_{50} values for HDAC2 and HDAC4 are comparable to established inhibitors like vorinostat, though exact values remain under investigation.

Sphingosine Kinase (SphK) Inhibition

As a sphingosine kinase inhibitor, SKI-V disrupts the conversion of sphingosine to sphingosine-1-phosphate (S1P), a lipid mediator critical for cell survival and inflammation. SphK1 and SphK2 are key targets, with SKI-V showing preferential activity against SphK1 in vitro. This inhibition reduces S1P levels, triggering apoptosis in cancer cells and suppressing pro-inflammatory cytokines in immune models.

Table 2: Biological Targets and Implications of SKI-V

Target EnzymeBiological EffectTherapeutic Implication
HDAC2/HDAC4Chromatin relaxation, gene re-expressionCancer therapy, neurodegeneration
SphK1Reduced S1P, apoptosis inductionOncology, anti-inflammatory therapy

Comparative Analysis with Structural Analogues

SKI-V is often compared to aureusidin (C15H10O6\text{C}_{15}\text{H}_{10}\text{O}_{6}) and maritimetin (C15H10O6\text{C}_{15}\text{H}_{10}\text{O}_{6}), which possess additional hydroxy groups on the benzofuran core . While these analogues exhibit stronger antioxidant activity due to increased phenol content, SKI-V’s simpler structure confers better metabolic stability and enzyme selectivity . For example, aureusidin’s 4,6-dihydroxy substitutions enhance metal chelation but reduce HDAC inhibitory potency compared to SKI-V .

Challenges and Future Directions

Despite its promise, SKI-V faces challenges in drug development. Its low solubility and rapid hepatic metabolism limit in vivo efficacy, necessitating formulation advances such as nanoparticle encapsulation. Future research should prioritize structure-activity relationship (SAR) studies to optimize pharmacokinetics while retaining dual inhibitory activity.

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